molecular formula C21H28N2O2 B2506317 9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 667891-10-3

9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B2506317
CAS RN: 667891-10-3
M. Wt: 340.467
InChI Key: UNJIHQZEAXZTTC-UHFFFAOYSA-N
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Description

The compound “9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” are not well-documented .

Scientific Research Applications

Anti-Prion Activity and Optimization

Research has revealed a compound with a structure related to 9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrating significant anti-prion activity. Through the optimization process of a carbazole derivative known for its anti-prion capabilities, a derivative named 5Y was identified, exhibiting the most potent anti-prion activity among its series. Interestingly, 5Y also showed strong anti-cancer and anti-influenza virus activities without significant toxicity, positioning it as a multipotent lead compound with a broad therapeutic spectrum (Yamashita et al., 2020).

Antibacterial Properties

Piperidin-4-one derivatives, including those related to the compound , have been synthesized and shown to possess diversified antibacterial activities. In one study, derivatives bearing heterocyclic and aromatic systems at the nitrogen atom exhibited notable in vitro antibacterial activity against various human pathogenic gram-positive and gram-negative strains, highlighting their potential in combating bacterial infections (Aridoss et al., 2010).

Anti-Influenza Virus Activity

Another study on carbazole derivatives similar to 9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, particularly focused on derivatives like GJP14, has demonstrated anti-influenza virus activity. This research indicates the potential of these compounds in the development of antiviral medications, contributing to the arsenal against influenza infections (Kimura et al., 2011).

Antimicrobial Activity

A novel series of derivatives, including those structurally related to the compound , exhibited significant antimicrobial activity against a range of bacteria and fungi. These findings suggest the potential utility of such compounds in antimicrobial treatments, addressing the growing concern of microbial resistance (Suresh et al., 2016).

properties

IUPAC Name

9-(2-hydroxy-3-piperidin-1-ylpropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-15-8-9-19-18(12-15)17-6-5-7-20(25)21(17)23(19)14-16(24)13-22-10-3-2-4-11-22/h8-9,12,16,24H,2-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJIHQZEAXZTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

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